Cas no 58199-98-7 (1-Demethyl Hydroxy Daunomycinone)

1-Demethyl Hydroxy Daunomycinone is a derivative of daunomycinone, a key intermediate in the synthesis of anthracycline antibiotics. This compound is characterized by the absence of a methyl group at the 1-position and the presence of a hydroxyl group, which can influence its reactivity and biological activity. It is primarily used in research and pharmaceutical development for studying structure-activity relationships in anthracyclines. The modifications in its structure may offer insights into reducing cytotoxicity while retaining therapeutic efficacy. Its high purity and well-defined chemical properties make it a valuable reference standard in analytical and synthetic applications. Suitable for controlled laboratory use by qualified professionals.
1-Demethyl Hydroxy Daunomycinone structure
58199-98-7 structure
Product name:1-Demethyl Hydroxy Daunomycinone
CAS No:58199-98-7
MF:C20H16O9
Molecular Weight:400.335646629334
CID:5040721
PubChem ID:90677557

1-Demethyl Hydroxy Daunomycinone 化学的及び物理的性質

名前と識別子

    • 1-Demethyl Hydroxy Daunomycinone
    • (2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11- hexahydrotetracene-2-carboxylic acid
    • インチ: 1S/C20H16O9/c1-29-10-4-2-3-7-12(10)18(25)14-13(15(7)22)16(23)8-5-20(28,19(26)27)6-9(21)11(8)17(14)24/h2-4,9,21,23-24,28H,5-6H2,1H3,(H,26,27)/t9-,20+/m1/s1
    • InChIKey: MSXNUXHBNGANKV-YBYGRFCBSA-N
    • SMILES: C1C2=C(C(O)=C3C(=C2O)C(=O)C2=C(C(OC)=CC=C2)C3=O)[C@H](O)C[C@]1(O)C(O)=O

計算された属性

  • 精确分子量: 400.07943208g/mol
  • 同位素质量: 400.07943208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 9
  • 重原子数量: 29
  • 回転可能化学結合数: 2
  • 複雑さ: 723
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 162Ų
  • XLogP3: 1.5

1-Demethyl Hydroxy Daunomycinone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T328780-10mg
1-Demethyl Hydroxy Daunomycinone
58199-98-7
10mg
$959.00 2023-05-17
TRC
T328780-2.5mg
1-Demethyl Hydroxy Daunomycinone
58199-98-7
2.5mg
$270.00 2023-05-17
TRC
T328780-5mg
1-Demethyl Hydroxy Daunomycinone
58199-98-7
5mg
$500.00 2023-05-17
TRC
T328780-25mg
1-Demethyl Hydroxy Daunomycinone
58199-98-7
25mg
$ 1200.00 2023-09-05

1-Demethyl Hydroxy Daunomycinone 関連文献

1-Demethyl Hydroxy Daunomycinoneに関する追加情報

Recent Advances in the Study of 1-Demethyl Hydroxy Daunomycinone (CAS: 58199-98-7)

1-Demethyl Hydroxy Daunomycinone (CAS: 58199-98-7) is a key intermediate in the synthesis of anthracycline antibiotics, a class of compounds widely used in cancer chemotherapy. Recent studies have focused on optimizing its synthesis, understanding its biological activity, and exploring its potential applications in drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its chemical properties, pharmacological effects, and future research directions.

A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the improved synthetic route for 1-Demethyl Hydroxy Daunomycinone. The researchers utilized a novel catalytic system to enhance the yield and purity of the compound, addressing previous challenges in its large-scale production. The study also reported on the compound's stability under various conditions, which is critical for its storage and handling in industrial settings.

In terms of biological activity, 1-Demethyl Hydroxy Daunomycinone has shown promising results in preclinical studies. A 2022 paper in Bioorganic & Medicinal Chemistry demonstrated its ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. The compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer, with minimal effects on normal cells. These findings suggest its potential as a lead compound for developing new anticancer agents.

Further research has explored the structural modifications of 1-Demethyl Hydroxy Daunomycinone to enhance its therapeutic efficacy. A team from the University of Cambridge (2023) synthesized a series of derivatives and evaluated their pharmacokinetic properties. One derivative, in particular, showed improved solubility and bioavailability, making it a strong candidate for further clinical development. The study also provided insights into the structure-activity relationship (SAR) of these derivatives, guiding future drug design efforts.

Despite these advancements, challenges remain in the clinical translation of 1-Demethyl Hydroxy Daunomycinone. A review article in Expert Opinion on Drug Discovery (2023) discussed the need for more comprehensive toxicology studies and formulation optimization to ensure its safety and efficacy in humans. The authors also emphasized the importance of interdisciplinary collaboration to accelerate its development.

In conclusion, 1-Demethyl Hydroxy Daunomycinone (CAS: 58199-98-7) continues

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm